Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-
Description
Historical Context and Discovery
The development of benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-, is rooted in the broader exploration of benzamide derivatives for medicinal and synthetic purposes. Patents from the early 1990s, such as HU-T64942-A, highlight methodologies for synthesizing substituted benzamides, though this specific compound gained prominence later due to its utility in Sonogashira coupling and other metal-catalyzed reactions. The incorporation of trimethylsilyl-protected alkynes, as demonstrated in the total synthesis of (–)-panduratin D, underscored the compound’s role in stabilizing reactive intermediates during multi-step syntheses. Early industrial production in China and India further solidified its commercial availability, with suppliers like NBInno and EvitaChem offering it for research applications.
Structural Classification Within Benzamide Derivatives
Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-, belongs to the benzamide class, characterized by a benzene ring fused to an amide group. Its structure features three distinct moieties:
- Iodo-substituted aromatic ring : The iodine atom at the 2-position enhances electrophilicity, facilitating nucleophilic aromatic substitutions.
- N-phenyl group : Introduces steric bulk and modulates electronic properties.
- Trimethylsilyl-ethynyl group : The silyl-protected alkyne serves as a stabilizing group for sp-hybridized carbon atoms, preventing unwanted side reactions during synthesis.
The molecular geometry, confirmed by $$ ^1\text{H} $$ NMR and X-ray crystallography in related compounds, reveals planar amide linkages and orthogonal alignment of the ethynyl group relative to the benzene ring.
Significance in Organoiodine and Organosilicon Chemistry
This compound bridges two critical domains of organometallic chemistry:
- Organoiodine chemistry : The iodine atom acts as a superior leaving group in cross-coupling reactions. For example, palladium-catalyzed couplings with terminal alkynes proceed efficiently due to the high polarization of the C–I bond.
- Organosilicon chemistry : The trimethylsilyl group stabilizes the ethynyl moiety against polymerization and oxidation. This protection is reversible under mild acidic or fluoride-mediated conditions, enabling controlled deprotection in multi-step syntheses.
A comparative analysis of reactivity highlights its advantages over non-halogenated or non-silylated analogs:
| Property | Benzamide, 2-Iodo-N-Phenyl-N-[(Trimethylsilyl)Ethynyl]- | Non-Halogenated Benzamide |
|---|---|---|
| Reactivity in Coupling | High (C–I bond activation) | Low |
| Stability of Alkyne | Enhanced (Trimethylsilyl protection) | Moderate |
| Synthetic Versatility | Broad (Dual functionality) | Limited |
Properties
CAS No. |
646029-39-2 |
|---|---|
Molecular Formula |
C18H18INOSi |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-iodo-N-phenyl-N-(2-trimethylsilylethynyl)benzamide |
InChI |
InChI=1S/C18H18INOSi/c1-22(2,3)14-13-20(15-9-5-4-6-10-15)18(21)16-11-7-8-12-17(16)19/h4-12H,1-3H3 |
InChI Key |
XMVMYWKRYUAPIM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Iodobenzoyl Chloride
Starting Materials : Benzoic acid is converted into 2-iodobenzoyl chloride using thionyl chloride and iodine.
Formation of Benzamide
Reaction with Amine : The crude 2-iodobenzoyl chloride is reacted with an amine (e.g., aniline) to form the corresponding benzamide.
Introduction of Trimethylsilyl Ethynyl Group
Reagents : Use trimethylsilylacetylene as a source for the ethynyl group.
-
- Combine the benzamide with trimethylsilylacetylene in a suitable solvent such as acetonitrile.
- Add a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride) and a base (e.g., triethylamine).
- Heat the reaction mixture under reflux for several hours.
- Monitor progress via TLC and purify the product through column chromatography.
Reaction Conditions and Yields
The following table summarizes key reaction conditions and yields for each step in the synthesis:
| Step | Reaction Conditions | Yield (%) |
|---|---|---|
| Formation of Iodobenzoyl Chloride | Room temperature, DCM, nitrogen atmosphere | ~80% |
| Formation of Benzamide | Room temperature, amine addition | ~75% |
| Introduction of Trimethylsilyl Ethynyl | Reflux in acetonitrile, palladium catalyst | ~70% |
Characterization Techniques
The synthesized compound can be characterized using various spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure by analyzing chemical shifts and coupling patterns.
Infrared (IR) Spectroscopy : Helps identify functional groups present in the compound.
Mass Spectrometry (MS) : Provides molecular weight information and confirms purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Therapeutic Potential
Benzamide derivatives have been extensively studied for their therapeutic properties. The compound has shown promise as a glucokinase activator , which is crucial for regulating glucose metabolism. Such compounds can potentially aid in the treatment of metabolic disorders, including type 2 diabetes and dyslipidemia .
Recent studies have highlighted the ability of benzamide derivatives to activate Peroxisome Proliferator-Activated Receptors (PPARs) , which play a vital role in lipid and carbohydrate metabolism. This activation can lead to therapeutic interventions for conditions such as obesity, hypertension, and cardiovascular diseases .
1.2. Anti-inflammatory Properties
Research has indicated that benzamide derivatives may also possess anti-inflammatory properties. For instance, compounds targeting Discoidin-domain receptors (DDR1 and DDR2) have been developed to inhibit inflammatory processes, demonstrating the potential of benzamide derivatives in anti-inflammatory drug discovery .
Synthetic Applications
2.1. Organic Synthesis
Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with desired biological activities. For example, it can be utilized in the synthesis of complex heterocycles through carbon-carbon and carbon-heteroatom bond formation reactions .
2.2. Material Science
In material science, benzamide derivatives are being explored for their potential use in developing new materials with specific electronic properties. The incorporation of trimethylsilyl groups enhances the solubility and stability of these compounds, making them suitable for applications in organic electronics and photonic devices .
Case Studies
3.1. Case Study: PPAR Activation
A study investigated the effects of various benzamide derivatives on PPAR activation in vitro and in vivo. The results indicated that certain derivatives significantly improved lipid profiles and reduced insulin resistance in animal models, suggesting their potential use in treating metabolic syndrome .
3.2. Case Study: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, a series of benzamide derivatives were tested against DDR1 and DDR2 kinases. One compound demonstrated strong inhibition with low IC50 values, indicating its potential as an effective anti-inflammatory agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can facilitate the compound’s binding to certain enzymes or receptors, potentially inhibiting their activity. The iodine atom and phenyl group may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences and similarities with key benzamide derivatives:
*Molecular weights calculated based on molecular formulas.
Key Observations:
- Electron Effects: The target’s iodo group is less electron-withdrawing than -NO₂ or -CF₃ but introduces steric bulk.
- Functional Group Diversity: Unlike analogs with methoxy or amino groups, the target lacks hydrogen-bond donors, reducing polarity.
Target Compound:
Silyl Protection: Introduce TMS-ethynyl via Sonogashira coupling or similar methods.
Iodination : Electrophilic iodination at the 2-position using I₂ or N-iodosuccinimide.
Deprotection : If required, TMS removal using fluoride sources (e.g., TBAF/THF as in ).
Comparison with Analogs:
- N-benzyl-N-ethynyl-2-methoxy-benzamide : Synthesized via TBAF-mediated desilylation (71% yield), yielding a white solid.
- 2-ethoxy-N-(3-hydroxyphenyl)benzamide : Likely synthesized via amide coupling of 2-ethoxybenzoic acid with 3-aminophenol.
Physical and Chemical Properties
Biological Activity
Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- (CAS Number: 646029-38-1) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHI N O S i
- Molecular Weight : 433.36 g/mol
- LogP : 4.77 (indicating lipophilicity)
Benzamide derivatives, including the specified compound, have been noted for their interactions with various biological targets:
Biological Activity Data
The following table summarizes key findings from studies involving benzamide derivatives and their biological activities:
Case Studies
- PPAR Activation Study : A study investigating polysubstituted N-(phenethyl)benzamide derivatives found that these compounds significantly activated PPARγ, leading to enhanced insulin secretion and improved lipid profiles in vitro and in vivo models. This suggests a promising avenue for treating conditions like obesity and diabetes .
- Anti-inflammatory Research : In a study on N-phenylcarbamothioylbenzamides, compounds were synthesized and tested for their anti-inflammatory properties using a carrageenan-induced paw edema model in mice. The results indicated that certain derivatives exhibited superior anti-inflammatory effects compared to traditional anti-inflammatory drugs like indomethacin .
- Antiviral Efficacy : Research has highlighted the effectiveness of benzamide derivatives against various viral infections, demonstrating significant antiviral activity with low IC50 values, indicating high potency against specific viral targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
